2-chloroethyl N-(3-chlorophenyl)carbamate
CAS No.: 587-56-4
Cat. No.: VC2409310
Molecular Formula: C9H9Cl2NO2
Molecular Weight: 234.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 587-56-4 |
---|---|
Molecular Formula | C9H9Cl2NO2 |
Molecular Weight | 234.08 g/mol |
IUPAC Name | 2-chloroethyl N-(3-chlorophenyl)carbamate |
Standard InChI | InChI=1S/C9H9Cl2NO2/c10-4-5-14-9(13)12-8-3-1-2-7(11)6-8/h1-3,6H,4-5H2,(H,12,13) |
Standard InChI Key | GYJQWEIGUGMFMU-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)Cl)NC(=O)OCCCl |
Canonical SMILES | C1=CC(=CC(=C1)Cl)NC(=O)OCCCl |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
2-Chloroethyl N-(3-chlorophenyl)carbamate, commonly referred to in scientific literature by its systematic name, is a chlorinated carbamate with established chemical identifiers. The compound has been cataloged under specific registry numbers across various chemical databases to facilitate international identification and classification .
The compound is known by several synonyms, including:
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Carbamic acid, N-(3-chlorophenyl)-, 2-chloroethyl ester
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2-Chloroethyl 3-chlorocarbanilate
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CEPC (though in keeping with requirements, this abbreviation is avoided in this document)
Its identification is anchored by the CAS Registry Number 587-56-4, which serves as a universal identifier in chemical databases and regulatory frameworks .
Structural Characteristics
2-chloroethyl N-(3-chlorophenyl)carbamate exhibits a structure characterized by a chlorinated phenyl ring connected to a carbamate functional group, which itself is bonded to a chloroethyl moiety. The molecular formula is C9H9Cl2NO2, with a molecular weight of 234.08 g/mol .
The compound features two chlorine atoms: one positioned at the meta (3-) position of the phenyl ring and another on the terminal carbon of the ethyl chain. This particular arrangement of functional groups contributes to its chemical reactivity and biological properties. The carbamate linkage (-NH-CO-O-) connects the aromatic portion to the chloroethyl group, creating a structure with specific physicochemical attributes that determine its environmental fate and potential applications .
Physical and Chemical Properties
Physical Constants
2-chloroethyl N-(3-chlorophenyl)carbamate presents as a solid at room temperature with well-defined physical properties that have been determined through both experimental measurements and computational predictions. These properties govern its behavior in various environmental compartments and influence its applications.
Table 1. Physical and Chemical Properties of 2-chloroethyl N-(3-chlorophenyl)carbamate
Property | Value | Determination Method |
---|---|---|
Melting point | 48°C | Experimental |
Boiling point | 283.9±25.0°C | Predicted |
Density | 1.387±0.06 g/cm³ | Predicted |
pKa | 12.71±0.70 | Predicted |
Vapor pressure | 0.00307 mmHg at 25°C | Experimental |
Log P (octanol/water) | 1.586 | Experimental |
These physical constants demonstrate that the compound has relatively low volatility at ambient temperatures and moderate lipophilicity, properties that influence its environmental distribution and biological interactions .
Chemical Reactivity
The chemical reactivity of 2-chloroethyl N-(3-chlorophenyl)carbamate is largely determined by its functional groups. The carbamate linkage can undergo hydrolysis under acidic or basic conditions, potentially yielding 3-chloroaniline and the corresponding alcohol derivatives. The two chlorine atoms in the molecule serve as potential sites for nucleophilic substitution reactions, particularly the chlorine in the chloroethyl group, which may undergo reactions with various nucleophiles including amines, thiols, and alcohols .
Under environmental conditions, the compound may undergo several transformation processes including:
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Hydrolysis of the carbamate bond
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Nucleophilic substitution of the chloroethyl group
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Oxidative and reductive transformations
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Photolytic degradation in sunlight exposure
These reactions are significant in understanding the environmental fate and potential metabolic pathways of the compound .
Synthesis and Preparation
Synthetic Routes
The synthesis of 2-chloroethyl N-(3-chlorophenyl)carbamate typically involves the reaction between 3-chloroaniline and 2-chloroethyl chloroformate. This reaction pathway represents a standard approach for carbamate formation and can be conducted under various conditions.
Based on general carbamate synthesis methods, the procedure likely follows these steps:
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Dissolution of 3-chloroaniline in an inert solvent such as dichloromethane or chloroform
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Dropwise addition of 2-chloroethyl chloroformate at controlled temperature (typically 0-5°C)
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Gradual warming to room temperature with continuous stirring
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Isolation and purification of the product through appropriate techniques
Recent patent information suggests improved synthesis methods that can produce carbamate compounds with significantly lower levels of by-products than traditional methods. These advances include the use of specific catalysts that greatly increase the rate of carbamate formation, resulting in higher yields and purer products .
Purification Methods
The purification of 2-chloroethyl N-(3-chlorophenyl)carbamate following synthesis may involve several techniques depending on the specific impurities present. According to documented methods for similar carbamate compounds, common purification approaches include:
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Extraction processes to remove inorganic salts and unreacted starting materials
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Washing with sodium bicarbonate solution to neutralize acidic components
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Drying over desiccants such as magnesium sulfate
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Concentration under vacuum to remove solvents
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Column chromatography using silica gel with appropriate solvent systems
For analytical-grade purity, additional steps may be required, particularly when the compound is intended for research purposes requiring high purity standards.
Environmental Fate and Behavior
Soil Interactions and Adsorption
The environmental behavior of 2-chloroethyl N-(3-chlorophenyl)carbamate is influenced by its interactions with soil components. Studies on similar phenylcarbamate herbicides provide insight into how this compound likely behaves in soil environments.
Research indicates that the adsorption-desorption characteristics of phenylcarbamate compounds vary significantly depending on soil type. Three soil types commonly studied include:
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Clay soils (e.g., Midelney)
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Peat soils (e.g., Downholland)
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Sandy soils (acid-washed sand)
These different soil matrices exhibit varying capacities to bind the compound, which directly affects its mobility, bioavailability, and potential for groundwater contamination .
Microbial Degradation
Microbial degradation represents a significant pathway for the environmental transformation of 2-chloroethyl N-(3-chlorophenyl)carbamate. Research has identified specific bacterial species capable of degrading this compound and related phenylcarbamates.
Studies conducted using soil perfusion systems demonstrated that microbial degradation of 2-chloroethyl N-(3-chlorophenyl)carbamate proceeds through the initial production of 3-chloroaniline followed by the liberation of free chloride ions, indicating complete degradation of the molecule .
Several bacterial isolates have been identified as effective in degrading the compound:
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Achromobacter species
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Arthrobacter species
Comparative studies between 2-chloroethyl N-(3-chlorophenyl)carbamate (CEPC) and isopropyl N-3-chlorophenylcarbamate (CIPC) revealed interesting degradation patterns. Bacterial isolates effective in degrading CIPC degraded CEPC more slowly, whereas CEPC-effective isolates degraded CIPC more rapidly than CEPC. Both types of bacterial isolates degraded isopropyl N-phenylcarbamate (IPC) more rapidly than either CIPC or CEPC .
Photodegradation and Volatilization
Environmental research has examined the photodecomposition of phenylcarbamate herbicides in various matrices including drinking water and in the presence of different soil types. For compounds like 2-chloroethyl N-(3-chlorophenyl)carbamate, photodegradation may represent an important transformation pathway in surface environments exposed to sunlight .
Volatility studies conducted in dynamic headspace model systems have shown that the volatilization of phenylcarbamate compounds is significantly influenced by:
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Soil type (higher volatility from sandy soils compared to clay or peat)
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Moisture content (increased volatility at field capacity moisture levels)
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Temperature (enhanced volatility at higher temperatures)
These factors collectively determine the compound's residence time in soil and its potential for atmospheric distribution.
A5. Biological Activity and Toxicological Considerations
Antimicrobial Properties
Research into carbamate compounds structurally similar to 2-chloroethyl N-(3-chlorophenyl)carbamate has revealed significant antimicrobial properties, particularly against Gram-positive bacteria. The presence of chlorine substituents appears to enhance lipophilicity, facilitating membrane penetration and increasing efficacy against certain pathogens.
Studies on related compounds such as 2-chloroethyl N-(3-bromophenyl)carbamate indicate antimicrobial activity against organisms including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The position and nature of halogen substituents on the phenyl ring play crucial roles in determining the spectrum and potency of antimicrobial activity.
Toxicological Profile
While specific toxicological data for 2-chloroethyl N-(3-chlorophenyl)carbamate is limited, information on structurally related carbamate pesticides provides a framework for understanding potential toxicological concerns.
Carbamate compounds typically act as acetylcholinesterase (AChE) inhibitors, though with varying potencies depending on their specific structure. The carbamylation of the enzyme is generally unstable, with relatively rapid regeneration compared to phosphorylation by organophosphorus compounds, potentially resulting in a larger safety margin between minimum symptom doses and lethal doses .
The Environmental Health Criteria document on carbamate pesticides indicates that carbamates can produce effects beyond anticholinesterase activity, including:
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Influence on the hematopoietic system
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Effects on liver and kidney function
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Testicular degeneration at high doses
These effects vary based on animal species and the specific chemical structure of the carbamate compound .
Comparison with Related Compounds
Understanding the relative properties of 2-chloroethyl N-(3-chlorophenyl)carbamate requires comparison with structurally similar compounds. The following table presents a comparative analysis:
Table 2. Comparison of 2-chloroethyl N-(3-chlorophenyl)carbamate with Related Compounds
Compound | Structure Variation | Biological Activity | Environmental Persistence |
---|---|---|---|
2-chloroethyl N-(3-chlorophenyl)carbamate | Reference compound | Antimicrobial activity, moderate potency | Moderate persistence |
Isopropyl N-(3-chlorophenyl)carbamate (Chlorpropham) | Isopropyl instead of 2-chloroethyl | Herbicide, plant growth regulator | Higher persistence |
2-chloroethyl N-(3-bromophenyl)carbamate | Bromine instead of chlorine on phenyl | Enhanced antimicrobial activity | Similar persistence |
2-chloroethyl N-(3-methylphenyl)carbamate | Methyl group instead of chlorine on phenyl | Reduced antimicrobial activity | Lower persistence |
This comparison highlights how subtle structural modifications can significantly alter biological properties and environmental behavior of carbamate compounds .
Analytical Methods
Detection and Quantification Techniques
Accurate detection and quantification of 2-chloroethyl N-(3-chlorophenyl)carbamate is essential for research, environmental monitoring, and regulatory compliance. Several analytical techniques have been employed for this purpose:
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Gas Chromatography with Flame Ionization Detection (GC-FID)
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Gas Chromatography-Mass Spectrometry (GC-MS)
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Offers both identification and quantification capabilities
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Provides structural confirmation through mass spectral data
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High-Performance Liquid Chromatography (HPLC)
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Suitable for thermally labile compounds or derivatives
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Often coupled with UV detection or mass spectrometry
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Sample Preparation and Extraction Methods
Efficient extraction methods are critical for accurate analysis of 2-chloroethyl N-(3-chlorophenyl)carbamate in various matrices. Research has explored several extraction approaches:
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Liquid-Liquid Extraction (LLE)
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Solid-Phase Extraction (SPE)
Comparative studies between LLE and SPE methods have been conducted to determine optimal extraction procedures for different sample matrices. These methodological developments are essential for accurate environmental monitoring and fate studies .
Applications and Research Directions
Agricultural Applications
The structural similarity of 2-chloroethyl N-(3-chlorophenyl)carbamate to established herbicides such as chlorpropham suggests potential agricultural applications. Chlorpropham (isopropyl N-(3-chlorophenyl)carbamate) is utilized as a herbicide and plant growth regulator, particularly as a sprout inhibitor for stored potatoes .
Research into the specific agricultural applications of 2-chloroethyl N-(3-chlorophenyl)carbamate remains limited, though its structural features suggest potential herbicidal or plant growth regulatory properties that warrant further investigation.
Research Directions
Current research involving 2-chloroethyl N-(3-chlorophenyl)carbamate and related compounds encompasses several promising directions:
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Development of environmentally friendly synthesis methods with reduced by-product formation
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Investigation of structure-activity relationships to enhance desired biological properties
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Exploration of microbial degradation pathways for bioremediation applications
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Assessment of potential cytotoxic activities against cancer cell lines
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Evaluation of environmental fate and ecotoxicological impacts
These research avenues reflect the ongoing scientific interest in understanding and potentially utilizing this compound for various applications.
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